5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine

Depurination resistance Solid-phase oligonucleotide synthesis Acid-labile nucleoside stability

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine is a 5'-DMT-protected 7-deazapurine 2'-deoxyribonucleoside building block designed for solid-phase oligonucleotide synthesis. The compound bears a 7-deaza modification in the xanthine base, where the N7 nitrogen atom of the purine ring is replaced by a C–H group, and a standard 4,4'-dimethoxytrityl (DMT) protecting group is attached at the 5'-hydroxyl position to enable controlled, stepwise chain elongation on automated DNA/RNA synthesizers.

Molecular Formula C32H31N3O7
Molecular Weight 569.6 g/mol
CAS No. 869355-16-8
Cat. No. B1140101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine
CAS869355-16-8
Synonyms7-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-.beta.-D-erythro-pentofuranosyl]-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione; 
Molecular FormulaC32H31N3O7
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5NC(=O)NC6=O)O
InChIInChI=1S/C32H31N3O7/c1-39-23-12-8-21(9-13-23)32(20-6-4-3-5-7-20,22-10-14-24(40-2)15-11-22)41-19-27-26(36)18-28(42-27)35-17-16-25-29(35)33-31(38)34-30(25)37/h3-17,26-28,36H,18-19H2,1-2H3,(H2,33,34,37,38)/t26-,27-,28-/m1/s1
InChIKeyGBRCVBCLGPKOIS-JCYYIGJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine (CAS 869355-16-8): A 7-Deazapurine DMT-Phosphoramidite Building Block for Oligonucleotide Synthesis


5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine is a 5'-DMT-protected 7-deazapurine 2'-deoxyribonucleoside building block designed for solid-phase oligonucleotide synthesis [1]. The compound bears a 7-deaza modification in the xanthine base, where the N7 nitrogen atom of the purine ring is replaced by a C–H group, and a standard 4,4'-dimethoxytrityl (DMT) protecting group is attached at the 5'-hydroxyl position to enable controlled, stepwise chain elongation on automated DNA/RNA synthesizers [2]. It serves as the immediate synthetic precursor to the phosphoramidite monomer used for site-specific incorporation of 7-deaza-2'-deoxyxanthosine (7-deaza-dX) residues into oligonucleotides, a modification that fundamentally alters the nucleoside's acid lability, ionization state, and base-pairing behavior compared with conventional 2'-deoxyxanthosine [2].

Why 5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine Cannot Be Replaced by Generic 2'-Deoxyxanthosine or 7-Deaza-2'-deoxyguanosine Building Blocks


The 7-deaza modification in this building block is not a subtle structural variation; it creates profound differences in three critical properties that make generic substitution ineffective. First, removal of the N7 nitrogen eliminates the electron-withdrawing effect that labilizes the N-glycosylic bond to acid-catalyzed hydrolysis, rendering the 7-deaza derivative extremely stable to depurination while standard 2'-deoxyxanthosine is easily hydrolyzed under mildly acidic conditions [1]. Second, the pKa of the nucleobase shifts from 5.7 (2'-deoxyxanthosine) to 6.7 (7-deaza-2'-deoxyxanthosine), which alters the fraction of monoanionic species at neutral pH from 95% to 65% and makes the base-pairing stability with thymidine pH-independent—a property not shared by the natural xanthine counterpart [1]. Third, the 7-deaza modification uniquely enables anti-parallel triplex formation under physiological salt and pH conditions, whereas oligonucleotides containing standard thymidine or 7-deaza-2'-deoxyguanosine either fail to bind or show substantially reduced triplex capacity [2]. These non-substitutable properties are retained throughout the solid-phase synthesis workflow because the 5'-DMT group in this compound is the universal entry point for automated phosphoramidite-based chain assembly.

Quantitative Differentiation Evidence for 5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine vs. Closest Analogs


N-Glycosylic Bond Stability: 7-Deaza-dX vs. 2'-Deoxyxanthosine Under Acidic Conditions

In a direct comparative study within 12-mer duplexes, 7-deaza-2′-deoxyxanthosine (compound 3) was shown to be 'extremely stable at the N-glycosylic bond,' whereas the non-deaza counterpart 2′-deoxyxanthosine (compound 1) 'is easily hydrolyzed under slightly acidic conditions' [1]. This difference stems from removal of N7, which eliminates the electron-withdrawing inductive effect that activates the glycosylic bond toward acid-catalyzed cleavage. For comparison, 2′-deoxyxanthosine as a free nucleoside has a half-life of only 3.7 minutes at pH 2 [2], and even as a nucleobase lesion in double-stranded DNA, its half-life at pH 7 and 37 °C is approximately 2.4 years [2]. The 7-deaza derivative overcomes this inherent acid lability entirely, making it compatible with the repetitive acidic detritylation steps (typically 3% trichloroacetic acid in dichloromethane) that occur during every cycle of solid-phase phosphoramidite synthesis.

Depurination resistance Solid-phase oligonucleotide synthesis Acid-labile nucleoside stability

pH-Independent Base-Pairing with Thymidine: 7-Deaza-dX•dT vs. dX•dT

pH-dependent Tm measurements on 12-mer duplexes revealed a critical mechanistic difference: the base-pair stability of 7-deaza-2′-deoxyxanthosine (3) with dT is pH-independent, whereas the stability of 2′-deoxyxanthosine (1)·dT base pairs is pH-dependent [1]. This observation directly demonstrates that the 2-oxo group of the 7-deaza scaffold is not involved in base-pair formation with thymidine, while the corresponding 2-oxo group of 2′-deoxyxanthosine participates in pH-sensitive hydrogen bonding. The underlying pKa values—5.7 for dX versus 6.7 for 7-deaza-dX—mean that at physiological pH 7.0, 95% of dX molecules are in the monoanionic form compared to only 65% for 7-deaza-dX [1], fundamentally altering the ionization-dependent base-pairing landscape.

pH-independent hybridization Base-pair stability Tm analysis

Anti-Parallel Triplex Formation Under Physiological Conditions: dzaX-Containing ODNs vs. T-Containing ODNs and 7-Deaza-dG-Containing ODNs

In a DNase I footprinting study using a 15-base-pair poly-purine DNA target within the HER2 promoter, oligodeoxynucleotides (ODNs) containing 2'-deoxyguanosine (G) and 7-deaza-2'-deoxyxanthosine (dzaX) showed high binding affinity and formed anti-parallel triple helices under physiological K⁺ and Mg²⁺ concentrations at pH 7.2 [1]. In contrast, ODNs containing G and thymidine (T) at the corresponding positions 'were not able to bind' under the same physiological salt conditions [1]. Furthermore, when 7-deaza-2'-deoxyguanosine was substituted for dG, the capacity of ODNs to form triple helices was 'substantially decreased' [1], demonstrating that the enhanced triplex formation is specific to dzaX and not a general property of 7-deazapurine modifications.

Triplex-forming oligonucleotides (TFOs) Anti-parallel triplex motif Gene targeting

Base Protection Strategy Orthogonality: 7-Deaza-dX Requires 2-(4-Nitrophenyl)ethyl Protection, Not Allyl or Diphenylcarbamoyl

Among three protecting groups evaluated for the 7-deazaxanthine nucleobase—allyl, diphenylcarbamoyl (dpc), and 2-(4-nitrophenyl)ethyl (npe)—only the npe group was effective. It is cleanly removed by β-elimination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), while deprotection of the allyl residue with Pd(0) catalyst and the diphenylcarbamoyl group with ammonia both failed [1]. This is in direct contrast to 2′-deoxyxanthosine, for which the allyl group was found to be an excellent protecting group [1]. For multi-insertion synthesis, the use of (10-camphorsulfonyl)oxaziridine (CSO) instead of standard iodine oxidation is required, a protocol analogous to that used for 7-deaza-dG phosphoramidites [2].

Nucleobase protection Phosphoramidite chemistry Oligonucleotide synthesis workflow

Enhanced Duplex Stability in Purine–Purine Base Pairs: 7-Deazaxanthine vs. Xanthine Opposite Purine-2,6-diamine

In a systematically controlled comparative study of purine–purine DNA constructs, 7-deazaxanthine–7-deazapurine-2,6-diamine base pairs embedded in 12-mer Watson–Crick duplexes were evaluated by thermal denaturation. The system with the 7-deazapurine scaffold displayed significantly higher duplex stability compared to the analogous system containing natural xanthine [1]. This stabilization is attributed to the altered pKa and the reduced negative charge density on the 7-deazaxanthine heterocycle at neutral pH. Furthermore, when 7-deaza-2'-deoxyxanthosine was functionalized with 7-iodo substitution, an even greater stability enhancement was observed relative to the parent xanthine system [1].

Expanded genetic alphabet Purine–purine base pairing Duplex thermal stability

High-Impact Application Scenarios for 5'-O-(4,4'-Dimethoxytrityl)-7-deaza-2'-deoxyxanthosine Based on Verified Differentiation Evidence


Synthesis of Anti-Parallel Triplex-Forming Oligonucleotides (TFOs) for In Vivo Gene Targeting

Oligonucleotides incorporating 7-deaza-2'-deoxyxanthosine (dzaX) residues form sequence-specific, anti-parallel triple helices with duplex DNA targets under physiological K⁺, Mg²⁺, and pH 7.2 conditions, whereas T-containing ODNs completely fail to bind under these same conditions [1]. This building block enables the automated synthesis of TFOs designed to target promoter regions (such as HER2) for transcriptional regulation in live-cell or in vivo settings, where salt concentrations and pH cannot be adjusted artificially. The DMT protection ensures standard phosphoramidite coupling cycles are compatible with existing synthesizer infrastructure [2].

pH-Independent Hybridization Probes for Diagnostic and Intracellular Applications

Because the 7-deaza-dX·dT base pair exhibits pH-independent thermal stability—in contrast to the pH-dependent stability of dX·dT base pairs [1]—oligonucleotides containing this modification are uniquely suited for hybridization-based detection in environments where pH may vary, such as endosomal compartments, tumor microenvironments, or diagnostic samples with uncontrolled buffer conditions. Probes built with this modification deliver consistent target capture efficiency regardless of pH fluctuation, a property not achievable with canonical xanthosine-containing oligonucleotides.

Construction of Expanded Genetic Alphabet Systems with Purine–Purine Base Pairs

The enhanced duplex stability of 7-deazaxanthine opposite 7-deazapurine-2,6-diamine, compared to the xanthine counterpart, makes this building block a key component for engineered genetic systems employing non-standard purine–purine base pairs [1]. The quantitative stability advantage, combined with the compound's resistance to depurination during synthesis [2], supports the reliable production of long, modified oligonucleotides required for xenobiotic nucleic acid (XNA) research, artificial genetic polymers, and synthetic biology applications.

Depurination-Free Synthesis of Long, Modified Oligonucleotides for Structural Biology and Therapeutics

Standard 2'-deoxyxanthosine is susceptible to acid-catalyzed depurination during every detritylation cycle of solid-phase synthesis (3% TCA/DCM), limiting the achievable length and yield of xanthosine-containing oligonucleotides [1]. The 7-deaza modification confers extreme stability to the N-glycosylic bond, enabling the synthesis of longer, higher-purity oligonucleotides without truncation products. This is critical for therapeutic oligonucleotide programs where impurity profiles must meet stringent regulatory specifications, and for structural biology studies (NMR, X-ray crystallography) requiring milligram quantities of homogeneous, full-length modified DNA.

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